rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis is a cyclopropyl derivative with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with a reducing agent such as sodium borohydride to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The hydroxymethyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclopropanecarboxaldehyde: A precursor in the synthesis of rac-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol, cis.
2,2-dimethylcyclopropanol: A related compound with similar structural features but different functional groups.
Cyclopropylmethanol: Another cyclopropyl derivative with a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclopropyl ring and a hydroxymethyl group
Properties
CAS No. |
67528-55-6 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.